N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide
Overview
Description
N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furodioxine ring system fused with a phenyl ring substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide typically involves the following steps:
Formation of the furodioxine ring system: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamido group: This step involves the acetylation of an amino group on the phenyl ring, which can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling of the furodioxine ring with the substituted phenyl ring: This can be done using various coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, sulfonating agents like chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the furodioxine ring system can engage in hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- N-(4-acetamidophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Uniqueness
N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide is unique due to the presence of the furodioxine ring system, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-10-2-4-11(5-3-10)17-15(19)14-13-12(8-22-14)20-6-7-21-13/h2-5,8H,6-7H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXVFBMIYZHFEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3C(=CO2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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